![molecular formula C10H4F3N7 B2469755 5-Amino-8-(trifluorométhyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338420-31-8](/img/structure/B2469755.png)

5-Amino-8-(trifluorométhyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

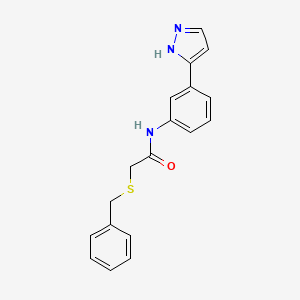

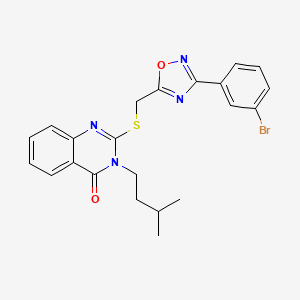

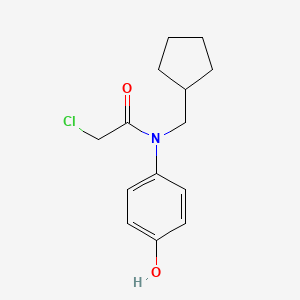

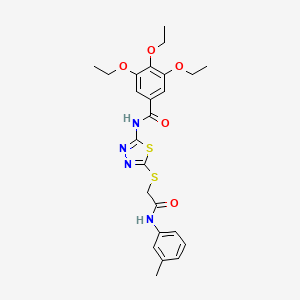

5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C10H4F3N7 and its molecular weight is 279.186. The purity is usually 95%.

BenchChem offers high-quality 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

C10H4F3N7\text{C}{10}\text{H}{4}\text{F}{3}\text{N}{7}C10H4F3N7

, a suscité un intérêt dans divers domaines en raison de sa structure unique et de ses activités biologiques potentielles. Voici six applications distinctes :- Des chercheurs ont exploré les propriétés anticancéreuses de ce composé. Par exemple, de nouveaux dérivés de thiazolopyrimidine, qui incluent cette structure, ont été étudiés contre des lignées cellulaires cancéreuses humaines et des cellules de leucémie lymphocytaire chronique primaire (LLC). Certains dérivés ont montré une excellente activité anticancéreuse en induisant l'apoptose par l'inhibition de l'enzyme CDK .

- 5-Amino-8-(trifluorométhyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile a été étudié pour sa capacité à inhiber la dihydrofolate réductase (DHFR). La DHFR est une enzyme impliquée dans le métabolisme du folate et est une cible pour les médicaments anticancéreux .

- Une stratégie sans métal de transition a été développée pour construire des 5-amino-1,2,3-triazoles en utilisant des carbodiimides et des composés diazoïques. Ce protocole implique un processus d'addition nucléophile/cyclisation en cascade et est réalisé dans des conditions douces. Une fonctionnalisation supplémentaire des triazoles résultants a enrichi la diversité moléculaire .

- Le composé est disponible dans le commerce et peut être acheté à des fins de recherche. Il est utilisé dans la synthèse personnalisée et la fabrication en vrac. Benchchem et Smolecule sont parmi les fournisseurs proposant ce composé .

Recherche anticancéreuse

Inhibition de la dihydrofolate réductase (DHFR)

Enrichissement de la diversité moléculaire

Synthèse chimique et fabrication personnalisée

Mécanisme D'action

Target of Action

The primary targets of the compound “5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile” are currently unknown. This compound is a part of the pyrimidine class of compounds , which are known to have a wide range of biological activities.

Mode of Action

Pyrimidine derivatives are generally known to interact with their targets through various mechanisms, including inhibitory activity . .

Biochemical Pathways

Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific targets

Result of Action

Some pyrimidine derivatives have shown significant inhibitory activity , suggesting that this compound may also have similar effects.

Analyse Biochimique

Biochemical Properties

The compound 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile is known to interact with various enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a key component in cell proliferation, and its inhibition can lead to the selective targeting of tumor cells .

Cellular Effects

The compound has shown significant cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects through binding interactions with biomolecules and changes in gene expression. It fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction leads to the inhibition of CDK2, thereby affecting cell proliferation .

Propriétés

IUPAC Name |

8-amino-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3N7/c11-10(12,13)4-1-6-7(16-3-4)8(15)17-9-5(2-14)18-19-20(6)9/h1,3H,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYFJLPBTZIXIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N3C(=C(N=N3)C#N)N=C2N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)

![1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride](/img/structure/B2469678.png)

![(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2469683.png)

![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)

![Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate](/img/structure/B2469688.png)

![3-(benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2469690.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone](/img/structure/B2469691.png)